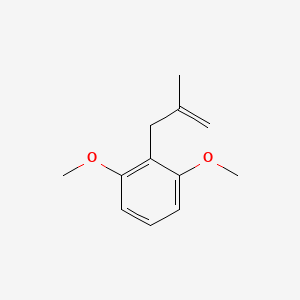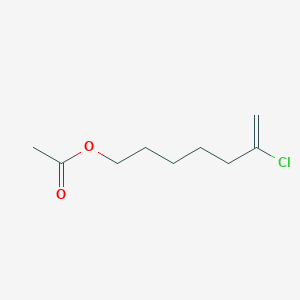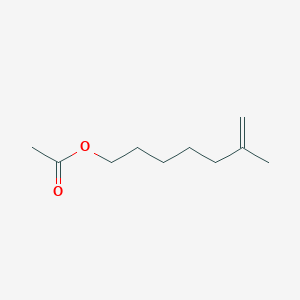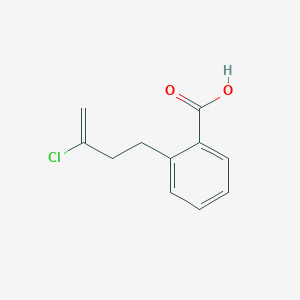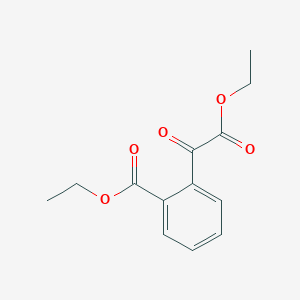
3-(3-Butenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Butenyl)benzoic acid is a chemical compound with the CAS Number: 286933-10-6 and a molecular weight of 176.22 . It is an off-white solid .
Molecular Structure Analysis
The linear formula of 3-(3-Butenyl)benzoic acid is C11H12O2 . This indicates that the molecule consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
3-(3-Butenyl)benzoic acid is an off-white solid . It has a molecular weight of 176.22 and a linear formula of C11H12O2 .Wissenschaftliche Forschungsanwendungen
Crystallography and Magnetism
3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a derivative of 3-(3-Butenyl)benzoic acid, forms chains of nitroxide to aryl CH contacts in its crystalline state. The pairs of antiparallel chains are joined by carboxylic acid hydrogen bonds. Solid-state magnetic susceptibility studies of this compound show antiferromagnetic behavior at lower temperatures, indicating potential applications in magnetic materials and spintronics (Baskett & Lahti, 2005).
Natural Products and Additives
Benzoic acid derivatives are naturally occurring in plants and animals and are used extensively as preservatives and flavoring agents in foods, cosmetics, and pharmaceuticals. Understanding the role of these compounds in nature and their effects on human health is crucial for their safe and effective use (del Olmo, Calzada, & Nuñez, 2017).
Antiparasitic Activity
Certain benzoic acid derivatives from Piper species have shown significant antiparasitic activity against organisms like Leishmania spp. and Trypanosoma cruzi. These findings highlight the potential of these compounds in developing new antiparasitic drugs (Flores et al., 2008).
Biosynthesis in Plants and Bacteria
The biosynthesis of benzoic acid in plants and bacteria involves pathways that mirror fatty acid β-oxidation. This insight is valuable for biotechnological applications, including the engineering of metabolic pathways for the production of benzoic acid and its derivatives (Hertweck et al., 2001).
Molecular Structure and Analysis
Studies on the molecular structure, vibrational spectra, and chemical properties of benzoic acid derivatives contribute to the understanding of their chemical behavior and potential applications in various fields, including materials science and organic chemistry (Mathammal et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Benzoic acid derivatives have been reported to exhibit a wide range of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, analgesic, anti-depressant, anticonvulsant, anti-tumor, anti-hiv, anti-diabetic, anti-tuberculosis, and anti-oxidation activities . Therefore, it is plausible that 3-(3-Butenyl)benzoic acid may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular processes . The specific interaction of 3-(3-Butenyl)benzoic acid with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Benzoic acid is known to be involved in the core β-oxidative pathway in plants . This pathway is analogous to the catabolism of fatty acids
Pharmacokinetics
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid This process could potentially affect the bioavailability of 3-(3-Butenyl)benzoic acid
Result of Action
Benzoic acid derivatives have been reported to exhibit a wide range of biological activities . Therefore, it is plausible that 3-(3-Butenyl)benzoic acid may have similar effects at the molecular and cellular level, such as modulating cellular signaling pathways, inducing or inhibiting gene expression, or affecting cell growth and survival.
Eigenschaften
IUPAC Name |
3-but-3-enylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h2,4,6-8H,1,3,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBHGSBRURDWDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641260 |
Source


|
| Record name | 3-(But-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Butenyl)benzoic acid | |
CAS RN |
286933-10-6 |
Source


|
| Record name | 3-(But-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

